(5-Bromopyridin-3-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research and Development
(5-Bromopyridin-3-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research and Development
This guide provides an in-depth analysis of the chemical and physical properties, synthesis, reactivity, and applications of (5-Bromopyridin-3-yl)methanamine dihydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. This document is intended to serve as a comprehensive technical resource, offering not just procedural information but also insights into the rationale behind its utilization in complex molecular synthesis.
Core Chemical and Physical Properties
(5-Bromopyridin-3-yl)methanamine dihydrochloride is a pyridinemethanamine derivative valued for its utility as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of a bromine atom and a primary aminomethyl group on the pyridine ring provides two distinct points for chemical modification, making it a valuable scaffold in combinatorial chemistry and targeted synthesis.
Table 1: Physicochemical Properties of (5-Bromopyridin-3-yl)methanamine and its Dihydrochloride Salt
| Property | (5-Bromopyridin-3-yl)methanamine (Free Base) | (5-Bromopyridin-3-yl)methanamine Dihydrochloride |
| Appearance | Solid[1] | White to yellow solid or powder |
| Molecular Formula | C₆H₇BrN₂[1] | C₆H₉BrCl₂N₂ |
| Molecular Weight | 187.04 g/mol [1] | 259.96 g/mol |
| Melting Point | Not explicitly stated | Not explicitly stated |
| Solubility | Information not readily available | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. |
| CAS Number | 1001414-82-9 (dihydrochloride) | 1001414-82-9 |
Synthesis and Purification
The primary route to (5-Bromopyridin-3-yl)methanamine involves the reduction of the corresponding nitrile, 5-bromonicotinonitrile. This transformation can be achieved through several robust methods, with catalytic hydrogenation being a common and scalable approach.
Synthesis of (5-Bromopyridin-3-yl)methanamine
Reaction Scheme:
Conceptual Workflow for Synthesis:
Caption: Synthesis workflow for the free base.
Detailed Experimental Protocol: Catalytic Hydrogenation of 5-Bromonicotinonitrile
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Preparation: In a suitable hydrogenation vessel, a solution of 5-bromonicotinonitrile (1.0 eq) in an appropriate solvent such as methanol or ethanol is prepared.
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Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) or Raney Nickel is carefully added to the solution under an inert atmosphere.[2][3]
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Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 50-100 psi) at a controlled temperature (ranging from ambient to 50 °C) until the reaction is complete, as monitored by techniques like TLC or LC-MS.[2]
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Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude (5-Bromopyridin-3-yl)methanamine.
Formation of the Dihydrochloride Salt
The dihydrochloride salt is typically prepared for improved stability and handling.
Conceptual Workflow for Salt Formation:
Caption: Workflow for dihydrochloride salt formation.
Detailed Experimental Protocol: Dihydrochloride Salt Formation
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Dissolution: The crude (5-Bromopyridin-3-yl)methanamine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
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Acidification: A solution of hydrogen chloride (approximately 2.2 equivalents) in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in isopropanol) is added dropwise to the stirred solution of the free base at 0 °C.
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Precipitation and Isolation: The dihydrochloride salt typically precipitates out of the solution upon addition of the acid. The resulting solid is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield the pure (5-Bromopyridin-3-yl)methanamine dihydrochloride.
Spectroscopic and Analytical Characterization
For the purpose of this guide, representative spectroscopic data for the free base are provided to illustrate the expected patterns. Researchers should obtain and interpret data for the specific batch of the dihydrochloride salt being used.
Table 2: Representative Spectroscopic Data for (5-Bromopyridin-3-yl)methanamine (Free Base)
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (3H, multiplet, ~7.5-8.5 ppm), Aminomethyl protons (2H, singlet, ~3.9 ppm), Amine protons (2H, broad singlet, variable). |
| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons (~120-155 ppm), Aminomethyl carbon (~45 ppm). |
| FTIR | Characteristic peaks (cm⁻¹): N-H stretching (broad, ~3300-3400 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), C=N and C=C aromatic ring stretching (~1400-1600 cm⁻¹), C-Br stretching (~500-600 cm⁻¹). |
| Mass Spec. | (EI) m/z: Expected molecular ion peak [M]⁺ at ~186/188 (due to bromine isotopes). |
Reactivity and Synthetic Applications
The chemical utility of (5-Bromopyridin-3-yl)methanamine dihydrochloride stems from the orthogonal reactivity of its functional groups. The primary amine is a versatile nucleophile, while the bromo-substituent is amenable to a variety of cross-coupling reactions.
Reactions of the Aminomethyl Group
The primary amine readily undergoes reactions typical of aliphatic amines, including:
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N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).[4]
-
Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary amine. This is a powerful method for introducing further diversity.
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N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Reactions of the Bromo-Substituent
The bromine atom on the pyridine ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as:
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Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.[5][6]
-
Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes.
Application in the Synthesis of Bioactive Molecules
(5-Bromopyridin-3-yl)methanamine is a valuable building block in the synthesis of a variety of biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. Its bifunctional nature allows for its incorporation into complex molecular architectures. For instance, the aminomethyl group can be used to form a key amide linkage with a carboxylic acid-containing fragment, while the bromo-substituent can be subsequently elaborated via a Suzuki coupling to introduce another pharmacophoric element.
Illustrative Synthetic Workflow in Drug Discovery:
Caption: A generalized workflow illustrating the utility of the title compound.
Safety, Handling, and Storage
As with all laboratory chemicals, (5-Bromopyridin-3-yl)methanamine dihydrochloride should be handled with appropriate care.
-
Hazard Identification: The free base is classified as acutely toxic if swallowed.[1] The dihydrochloride salt should be handled with similar precautions. It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
(5-Bromopyridin-3-yl)methanamine dihydrochloride is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and diverse molecular libraries. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the discovery and development of new therapeutic agents.
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